molecular formula C10H13NO2 B13069924 3-(5,6-Dimethylpyridin-3-yl)propanoic acid

3-(5,6-Dimethylpyridin-3-yl)propanoic acid

Cat. No.: B13069924
M. Wt: 179.22 g/mol
InChI Key: SFFUYSUBMWGGHO-UHFFFAOYSA-N
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Description

3-(5,6-Dimethylpyridin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with two methyl groups at the 5 and 6 positions and a propanoic acid group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5,6-dimethylpyridine.

    Alkylation: The pyridine ring is alkylated at the 3 position using a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions.

    Hydrolysis: The resulting ester is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dimethylpyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 3-(5,6-Dimethylpyridin-3-yl)propanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(5,6-Dimethylpyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(5,6-Dimethylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Pyridyl)propanoic acid: Similar structure but lacks the methyl groups on the pyridine ring.

    Indole-3-propionic acid: Contains an indole ring instead of a pyridine ring.

Uniqueness

3-(5,6-Dimethylpyridin-3-yl)propanoic acid is unique due to the presence of methyl groups at the 5 and 6 positions of the pyridine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-(5,6-dimethylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7-5-9(3-4-10(12)13)6-11-8(7)2/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

SFFUYSUBMWGGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C)CCC(=O)O

Origin of Product

United States

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